5,8-Epoxyimidazo[1,5-A]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
10-oxa-2,4-diazatricyclo[5.2.1.02,6]deca-1(9),3,5,7-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O/c1-2-7-9-4-8-3-5(9)6(1)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBWWLBEIZSROO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CN=CN3C(=C1)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40666104 | |
| Record name | 5,8-Epoxyimidazo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136263-26-8 | |
| Record name | 5,8-Epoxyimidazo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 5,8 Epoxyimidazo 1,5 a Pyridine
De Novo Synthesis Pathways and Precursor Chemistry
The de novo synthesis of 5,8-Epoxyimidazo[1,5-a]pyridine necessitates a multi-step approach, beginning with the formation of the core imidazo[1,5-a]pyridine (B1214698) structure, followed by the crucial installation of the 5,8-epoxy bridge.
Cycloaddition Approaches to the Imidazo[1,5-a]pyridine Core Framework
The imidazo[1,5-a]pyridine skeleton is a well-established heterocyclic system, and numerous synthetic routes have been developed for its construction. Cycloaddition reactions represent a powerful tool for the convergent assembly of this bicyclic system. While direct cycloaddition to form the final epoxy-bridged structure is complex, these methods are vital for creating the necessary precursors.
One prominent strategy involves the [3+2] cycloaddition of a pyridine-containing component with a two-atom synthon. Another approach is the multicomponent reaction, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which can rapidly build molecular complexity. For instance, the reaction of an aminopyridine, an aldehyde, and an isocyanide can furnish the imidazo[1,2-a]pyridine (B132010) core, a related isomer to the target scaffold.
A plausible pathway to the imidazo[1,5-a]pyridine core could involve an intramolecular cyclization of a suitably functionalized pyridine (B92270) precursor. For example, a 2-aminomethylpyridine derivative can undergo cyclocondensation with an appropriate electrophile to form the imidazole (B134444) ring fused to the pyridine.
Targeted Strategies for the Formation of the 5,8-Epoxy Bridge
The introduction of the 5,8-epoxy bridge is the most challenging aspect of the synthesis. Two primary strategies can be proposed based on analogous transformations in related heterocyclic systems: pyridyne cycloaddition and intramolecular Diels-Alder reaction.
Pyridyne Cycloaddition: The generation of a highly reactive 3,4-pyridyne intermediate from a dihalopyridine precursor, followed by in situ trapping with furan (B31954), presents a direct route to the 5,8-epoxy-5,8-dihydroquinoline core. nih.govrsc.orgresearchgate.net This methodology can be adapted to an appropriately substituted imidazo[1,5-a]pyridine precursor. The generation of the pyridyne can be achieved through treatment of a 3,4-dihalo- or 3-halo-4-silyl-imidazo[1,5-a]pyridine with a strong base or fluoride (B91410) source, respectively. nih.govnih.gov The subsequent [4+2] cycloaddition with furan would directly yield the desired 5,8-epoxy-5,8-dihydroimidazo[1,5-a]pyridine, which could then be aromatized if necessary. The regioselectivity of nucleophilic addition and cycloaddition to pyridynes can be influenced by substituents on the pyridine ring. nih.govnih.gov
Intramolecular Diels-Alder (IMDA) Reaction: An alternative and powerful strategy involves an intramolecular Diels-Alder reaction of a furan-tethered imidazo[1,5-a]pyridine precursor. rsc.orgnih.govresearchgate.net This approach requires the synthesis of an imidazo[1,5-a]pyridine bearing a dienophile tethered in a suitable position to react with an appended furan ring acting as the diene. The thermal or Lewis acid-catalyzed cyclization would then form the epoxy-bridged system. The success of this strategy is highly dependent on the nature and length of the tether connecting the dienophile to the furan. researchgate.net
| Entry | Precursor Type | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | 3-Chloropyridine | LDA, furan | 5,8-Dihydro-5,8-epoxyquinoline | 19 | rsc.org |
| 2 | 2-Alkoxy-3-chloropyridines | t-BuLi, furan | 2-Alkoxy-5,8-dihydro-5,8-epoxyquinolines | 66-89 | rsc.org |
| 3 | 3-Chloro-4-iodo-pyridine | t-BuLi or n-BuLi, furan | 5,8-Dihydro-5,8-epoxyquinoline | 24-38 | researchgate.net |
| 4 | Furan-tethered dienophile | β-cyclodextrin, heat | Isoquinoline cycloadduct | 84 | rsc.org |
Evaluation of Catalytic Systems and Reagents in Synthesis
The choice of catalysts and reagents is critical for both the formation of the imidazo[1,5-a]pyridine core and the subsequent construction of the epoxy bridge. For the core synthesis, transition metal catalysts, such as copper, palladium, and rhodium, have been employed in various cross-coupling and cyclization reactions to build the heterocyclic framework. researchgate.net
In the context of pyridyne generation, strong bases like lithium diisopropylamide (LDA) or organolithium reagents are commonly used. rsc.orgresearchgate.net For the intramolecular Diels-Alder approach, Lewis acids can be employed to activate the dienophile and promote the cycloaddition at lower temperatures. organicchemistrydata.org The use of specific catalysts can also influence the stereochemical outcome of the reaction, which is particularly important for the synthesis of chiral molecules.
Stereoselective and Enantioselective Synthesis of this compound
The creation of a single enantiomer of this compound requires sophisticated stereoselective synthetic methods. The chirality can be introduced either during the formation of the epoxy ring or through the use of chiral auxiliaries in a cycloaddition reaction.
Asymmetric Induction in Epoxy Ring Formation
A plausible strategy for the stereoselective synthesis involves the asymmetric epoxidation of a 5,8-dihydroimidazo[1,5-a]pyridine precursor. This precursor could potentially be synthesized through a partial reduction of the parent imidazo[1,5-a]pyridine. The subsequent epoxidation of the double bond would need to be controlled to favor one enantiomer.
Drawing analogies from the asymmetric epoxidation of dihydroquinolines, chiral iminium salt organocatalysts have been shown to be effective. uea.ac.ukuea.ac.ukacs.org These catalysts, in combination with a suitable oxidant, can provide the corresponding epoxides with good enantioselectivity. The choice of protecting group on the nitrogen atom of the dihydroquinoline precursor has been shown to be crucial for the success of the epoxidation. uea.ac.uk
| Catalyst Type | Substrate | Oxidant | Solvent | Enantiomeric Excess (ee %) | Reference |
| Dihydroisoquinolinium salt | N-Protected Dihydroquinolines | TPPP | Chloroform | up to 73 | uea.ac.uk |
| Biphenylazepinium salt | N-Protected Dihydroquinolines | Aqueous H₂O₂ | Aqueous | Moderate | uea.ac.uk |
| Binaphthalene-fused azepinium salts | Unfunctionalized Alkenes | Oxone | Acetonitrile/Water | up to 84 | acs.org |
Application of Chiral Auxiliaries and Catalysts in Total Synthesis
An alternative approach to achieve enantioselectivity is through an asymmetric Diels-Alder reaction. This can be accomplished by using a chiral auxiliary attached to the dienophile in an intramolecular cycloaddition, or by employing a chiral Lewis acid catalyst.
Chiral Auxiliaries: Chiral auxiliaries, such as those derived from camphor (B46023) or (-)-8-phenylmenthol, have been successfully used in Diels-Alder reactions to control the facial selectivity of the cycloaddition. acs.orgharvard.edu In the context of an intramolecular Diels-Alder reaction of a furan-tethered precursor, the incorporation of a chiral auxiliary on the dienophilic part would direct the cycloaddition to one face of the furan, leading to an enantiomerically enriched epoxy-bridged product. After the reaction, the auxiliary can be cleaved to yield the final chiral molecule.
Chiral Catalysts: The use of chiral Lewis acid catalysts in Diels-Alder reactions is a well-established method for achieving high enantioselectivity. organicchemistrydata.orgacs.org Catalysts based on titanium, zinc, or other metals, coordinated to chiral ligands, can create a chiral environment that favors the formation of one enantiomer of the cycloadduct. For the reaction of furan with chiral acrylates, TiCl₄ and ZnCl₂ supported on silica (B1680970) gel have been shown to catalyze the reaction with moderate to good diastereomeric excess. acs.org
Functionalization of Precursor Molecules for Enhanced Synthetic Efficiency
Information regarding the functionalization of precursor molecules specifically for the synthesis of this compound is not available in the reviewed literature.
Comparative Analysis of Synthetic Routes: Efficiency, Scalability, and Green Chemistry Principles
A comparative analysis of synthetic routes for this compound cannot be conducted as no established synthetic methods have been reported in the scientific literature. While green chemistry principles and various synthetic strategies are well-documented for the general imidazo[1,5-a]pyridine scaffold, their applicability to the 5,8-epoxy derivative has not been investigated.
Mechanistic Investigations of 5,8 Epoxyimidazo 1,5 a Pyridine Reactivity and Formation
Reaction Pathways Leading to the Formation of 5,8-Epoxyimidazo[1,5-A]pyridine
The formation of the 5,8-epoxy bridge on the imidazo[1,5-a]pyridine (B1214698) scaffold is anticipated to proceed through an intramolecular cyclization. This process is governed by specific kinetic and thermodynamic parameters and involves distinct transition states.
Kinetic and Thermodynamic Parameters of Ring Closure Reactions
The formation of the epoxide ring from a suitable precursor, such as a halohydrin or through the oxidation of an unsaturated bond, is generally an exothermic process due to the release of strain in the precursor outweighing the strain of the newly formed three-membered ring. masterorganicchemistry.com However, the activation energy for this process is a critical kinetic barrier.
Computational studies on the epoxidation of norbornene, a bicyclic system with structural similarities, have shown that the transition states for epoxidation have a pronounced biradical character. dnu.dp.ua The thermodynamic parameters for such reactions can be computed using methods like Density Functional Theory (DFT). For instance, DFT calculations can predict the enthalpy of formation (ΔHf), entropy (S), and heat capacity (Cp) for the reactants, transition states, and products, allowing for a comprehensive understanding of the reaction's energetic landscape. researchgate.net
Table 1: Representative Thermodynamic Data for Analogous Epoxidation Reactions This table presents hypothetical data based on typical values for epoxidation reactions of bicyclic systems, as direct data for this compound is not available.
| Reaction Step | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) at 298 K |
|---|---|---|---|
| Precursor to Transition State | 15 - 25 | -10 to -5 | 18 - 28 |
| Transition State to Product | -30 to -40 | 5 to 10 | -33 to -43 |
| Overall Reaction | -15 to -25 | -5 to 5 | -15 to -25 |
Elucidation of Transition States in Cyclization and Rearrangement Processes
The transition state geometry and energy are paramount in determining the rate and stereochemical outcome of the cyclization to form the 5,8-epoxy bridge. Computational modeling, particularly using DFT, has proven to be a powerful tool for elucidating these transient structures.
In the context of forming the imidazo[1,5-a]pyridine core itself, computational studies on the cyclization of C5-alkenyl or -alkynyl substituted precursors have revealed that a 6-endo-dig cyclization is significantly favored over a 5-exo-dig pathway. nih.gov For example, the transition state for the 6-endo cyclization was found to be lower in energy by nearly 9 kcal/mol compared to the 5-exo pathway. nih.gov This preference is attributed to more favorable orbital overlap and lower strain in the 6-endo transition state.
For the formation of the epoxy ring, the transition state would likely involve the approach of an oxidizing agent to a double bond between the C5 and C8 positions of a suitable imidazo[1,5-a]pyridine precursor, or the intramolecular attack of a hydroxyl group at C5 onto an activated C8 (or vice versa). DFT calculations on the epoxidation of norbornene derivatives show a nearly coplanar orientation of the C=C bond and the peroxy acid in the transition state. dnu.dp.ua The stereochemical outcome (exo or endo attack) is influenced by steric and electronic factors, such as the presence of substituents on the bicyclic frame. dnu.dp.ua
Reactivity Profiles of the 5,8-Epoxy Bridge within the Imidazo[1,5-A]pyridine System
The strained three-membered epoxy ring in this compound is the focal point of its reactivity. It is susceptible to attack by both nucleophiles and electrophiles, leading to a variety of transformations.
Nucleophilic Ring Opening Reactions and Product Diversity
The high ring strain of the epoxide (approximately 13-25 kcal/mol) makes it susceptible to ring-opening by nucleophiles. masterorganicchemistry.commasterorganicchemistry.com The regioselectivity of this attack is dependent on the reaction conditions.
Under basic or neutral conditions, the reaction typically follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. masterorganicchemistry.comrsc.org In the case of this compound, this would likely be the C8 position, assuming no significant steric hindrance from substituents on the imidazole (B134444) ring. This attack occurs from the backside, leading to an inversion of stereochemistry at the attacked carbon.
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. pressbooks.pub The subsequent nucleophilic attack exhibits characteristics of both SN1 and SN2 mechanisms. pressbooks.pubchimia.ch The transition state has significant carbocationic character, and the positive charge is better stabilized at the more substituted carbon atom. pressbooks.pub Therefore, in the absence of overwhelming steric hindrance, the nucleophile will preferentially attack the C5 position, which is part of the fused imidazole ring and can better stabilize a partial positive charge. This attack also proceeds with inversion of stereochemistry. pressbooks.pub
Computational studies using the activation strain model have provided a quantitative framework for understanding this regioselectivity. d-nb.inforesearchgate.net Under basic conditions, the preference for attack at the less hindered carbon is dominated by lower steric (Pauli) repulsion. researchgate.net Under acidic conditions, protonation of the epoxide oxygen pre-distorts the molecule, lowering the activation strain for attack at the more substituted carbon. d-nb.info
A variety of nucleophiles can be employed, including water, alcohols, amines, and hydride reagents, leading to a diverse array of di-functionalized imidazo[1,5-a]pyridine derivatives.
Table 2: Predicted Products of Nucleophilic Ring Opening of this compound This table presents hypothetical product outcomes based on established epoxide ring-opening mechanisms.
| Nucleophile | Conditions | Major Product |
|---|---|---|
| H₂O | Acidic (e.g., H₂SO₄) | trans-5-hydroxy-8-substituted-imidazo[1,5-a]pyridine |
| ROH | Acidic (e.g., H⁺) | trans-5-alkoxy-8-hydroxy-imidazo[1,5-a]pyridine |
| RNH₂ | Neutral/Basic | trans-8-amino-5-hydroxy-imidazo[1,5-a]pyridine |
| LiAlH₄ | Basic workup | 5-hydroxy- or 8-hydroxy-imidazo[1,5-a]pyridine (reduction) |
Electrophilic Activation and Subsequent Transformations of the Epoxy Moiety
The epoxy oxygen, with its lone pairs of electrons, can be activated by electrophiles, most commonly a proton in acidic media as discussed above. However, other Lewis acids can also coordinate to the epoxide oxygen, enhancing its reactivity towards even weak nucleophiles. acs.org This activation is a key step in many of the transformations of epoxides.
For instance, the use of a chiral Lewis acid catalyst can, in principle, lead to enantioselective ring-opening reactions, providing a route to chiral, non-racemic functionalized imidazo[1,5-a]pyridines. acs.org The Lewis acid activates the epoxide by withdrawing electron density from the C-O bonds, making the carbon atoms more electrophilic.
Rearrangement Reactions Involving the Epoxy Group and Skeletal Changes
The opening of the epoxy ring can be followed by or be concerted with skeletal rearrangements, leading to profound changes in the molecular architecture. These rearrangements are often driven by the release of ring strain and the formation of more stable carbocationic intermediates.
In analogous bicyclic systems, acid-catalyzed epoxide ring opening can be accompanied by Wagner-Meerwein rearrangements. acs.org For this compound, protonation of the epoxide, followed by opening to form a carbocation at C5, could potentially trigger a rearrangement of the imidazo[1,5-a]pyridine skeleton itself, although this would depend on the relative stabilities of the carbocationic intermediates.
Furthermore, intramolecular reactions can follow the initial ring-opening. If a suitable nucleophilic group is present elsewhere in the molecule, it could trap the intermediate carbocation or attack the epoxide in a cascade reaction, leading to the formation of more complex polycyclic systems. nih.gov The outcome of such rearrangements is highly dependent on the substitution pattern of the imidazo[1,5-a]pyridine core and the reaction conditions.
Intrinsic Reactivity of the Imidazo[1,5-A]pyridine Core Influenced by the Epoxy Bridge
The introduction of a 5,8-epoxy bridge to the imidazo[1,5-a]pyridine core significantly alters its electronic and steric properties, thereby influencing its reactivity in various chemical transformations. This section explores the mechanistic investigations into how this structural modification affects electrophilic and nucleophilic aromatic substitution reactions, as well as the redox chemistry of the system.
Electrophilic Aromatic Substitution Patterns
The imidazo[1,5-a]pyridine system, a bicyclic heteroaromatic compound, possesses a pyridine (B92270) ring fused to an imidazole ring. The pyridine ring is generally considered electron-deficient and thus deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene. wikipedia.orguoanbar.edu.iq The presence of the nitrogen atom in the pyridine ring reduces the electron density of the carbon atoms, making attack by an electrophile less favorable. uoanbar.edu.iq This deactivation is further enhanced in acidic media, where the nitrogen atom can be protonated, creating a positive charge that strongly disfavors the formation of a cationic intermediate. wikipedia.orguoanbar.edu.iq
The fusion of the imidazole ring, which is an electron-rich five-membered heterocycle, can modulate the reactivity of the pyridine ring. youtube.com However, the introduction of the 5,8-epoxy bridge introduces significant strain and alters the electron distribution within the aromatic system. The epoxy bridge, being an electron-withdrawing group, is expected to further deactivate the ring system towards electrophilic attack.
Detailed mechanistic studies on the electrophilic aromatic substitution of this compound itself are not extensively documented in the provided search results. However, we can infer its likely reactivity based on the principles of electrophilic substitution on related heterocyclic systems. For the parent imidazo[1,5-a]pyridine, electrophilic attack is generally predicted to occur on the electron-rich imidazole ring.
In the context of the epoxy-bridged compound, the precise regioselectivity of electrophilic substitution would be a subject of detailed computational and experimental investigation. The strain induced by the epoxy bridge and its electronic effects would need to be carefully considered to predict the most likely site of attack.
Nucleophilic Aromatic Substitution Mechanisms
In contrast to its deactivation towards electrophiles, the pyridine ring is activated for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom. youtube.com The electronegative nitrogen atom helps to stabilize the negatively charged Meisenheimer intermediate formed during the attack of a nucleophile. youtube.compressbooks.pub
The presence of the 5,8-epoxy bridge is anticipated to have a complex influence on nucleophilic aromatic substitution. The bridge itself may not directly participate in stabilizing the Meisenheimer intermediate in the same way as a nitro group does. However, the strain and electronic effects it imparts on the fused ring system could alter the energies of the ground state and the transition states involved in the substitution process.
Studies on related nitrogen-containing fused heterocycles have shown that nucleophilic aromatic substitution can proceed efficiently. mdpi.com For instance, the substitution of a chloro group on a 4-chloro-2-methylimidazo[1,5-a]pyrimidine with various amines occurs readily. mdpi.com The mechanism for such reactions is typically a two-step addition-elimination process (SNAr). pressbooks.pub In some cases, particularly with certain leaving groups and substituents, a concerted mechanism may be operative. nih.gov
For this compound, if a suitable leaving group were present on the pyridine ring, nucleophilic attack would be a plausible reaction pathway. The regioselectivity would likely be directed to the positions activated by the ring nitrogen and potentially influenced by the electronic and steric constraints of the epoxy bridge.
Redox Chemistry and Aromatization Processes of the System
The redox chemistry of the this compound system is of interest, particularly concerning aromatization processes. The epoxy bridge represents a non-aromatic portion of the molecule. Cleavage of this bridge could lead to the formation of a fully aromatic imidazo[1,5-a]pyridine derivative.
Aromatization can be a powerful driving force for a reaction. For instance, the thermolysis of certain oxime O-allyl ethers in the presence of an acid catalyst can lead to the formation of tetrahydroquinolines, where the final step is an aromatization. researchgate.net Similarly, the cleavage of the epoxy bridge in this compound, potentially under acidic or reductive conditions, would lead to the formation of a more stable, fully aromatic system.
The specific conditions required for the aromatization of this compound would depend on the stability of the epoxy bridge. This process could involve protonation of the ether oxygen followed by ring-opening, or a reductive cleavage. The resulting intermediate could then eliminate water to afford the aromatic imidazo[1,5-a]pyridine.
The synthesis of related epoxy-bridged systems, such as 8,10a-epoxypyrido[2,1-a]isoindoles, has been achieved through intramolecular Diels-Alder reactions, highlighting the accessibility of such bridged structures. researchgate.net The subsequent transformation of these bridged compounds into fully aromatic systems is a key aspect of their chemistry.
Theoretical and Computational Studies of 5,8 Epoxyimidazo 1,5 a Pyridine
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Currently, there are no published Density Functional Theory (DFT) studies that have modeled the conformation, stability, and potential isomerism of 5,8-Epoxyimidazo[1,5-a]pyridine. Such calculations would be crucial for understanding the three-dimensional structure of this strained heterocyclic system. Key parameters that would be determined include bond lengths, bond angles, and dihedral angles, which would reveal the extent of ring strain introduced by the 5,8-epoxy bridge. Furthermore, computational analysis of different potential isomers and their relative energies would be essential for predicting the most stable forms of the molecule.
A molecular orbital analysis, including the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions, has not been reported for this compound. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. The shapes and symmetries of these frontier orbitals would dictate the molecule's behavior in pericyclic reactions and its interactions with other chemical species.
No electrostatic potential maps for this compound are available in the current body of scientific literature. These maps are invaluable for visualizing the charge distribution within a molecule and predicting sites susceptible to electrophilic and nucleophilic attack. For this particular compound, an electrostatic potential map would highlight the electrophilic and nucleophilic regions, offering insights into its potential reactivity.
Computational Mechanistic Elucidation of Reactions Involving this compound
There is a lack of computational studies on the reaction mechanisms involving this compound. Theoretical investigations into its potential reactions would require the location and characterization of transition state structures. By optimizing the geometries of these transition states and the corresponding reactants and products, the activation energies and reaction enthalpies for various chemical transformations could be calculated, providing a detailed understanding of the reaction pathways.
To date, no potential energy surfaces have been mapped for reactions involving this compound. Such a surface would provide a comprehensive view of the energy landscape of a reaction, identifying intermediates, transition states, and the minimum energy path connecting them. Analysis of the reaction coordinate would allow for a detailed step-by-step description of the bond-breaking and bond-forming processes during a chemical reaction.
In Silico Prediction and Validation of Spectroscopic Parameters
Computational quantum mechanics, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful methodologies for the prediction of a molecule's spectroscopic parameters. These calculations, when benchmarked against experimental data for related structures, can offer a high degree of accuracy.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of structural elucidation. For N-heterocycles, DFT calculations of NMR parameters have become a standard tool. nih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach to calculate isotropic magnetic shielding constants, which are then converted to chemical shifts. The choice of functional and basis set is critical for achieving high accuracy. For nitrogen-containing heterocycles, functionals like B3LYP or PBE0, combined with a basis set such as 6-311+G(d,p), have been shown to provide reliable results. mdpi.com While no specific studies on this compound are publicly available, theoretical chemical shifts can be predicted.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) This table is for illustrative purposes, based on typical values for related fused imidazole (B134444) and pyridine (B92270) systems, as direct computational data for the target molecule is not available in the cited literature.
| Atom No. | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| 1 | 120.5 | 7.50 |
| 3 | 135.2 | 8.10 |
| 5 | 85.1 | 5.80 |
| 6 | 148.3 | - |
| 7 | 115.8 | 6.90 |
| 8 | 84.9 | 5.75 |
| 8a | 130.1 | - |
Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of a molecule provides a fingerprint based on its molecular motions. DFT calculations can predict these vibrational frequencies and their corresponding intensities. rsc.org Anharmonic corrections are often necessary to bring the calculated frequencies in line with experimental data, as the harmonic approximation can overestimate vibrational frequencies. acs.org Analysis of the calculated vibrational modes allows for the assignment of specific peaks in an experimental spectrum to particular bond stretches, bends, and torsions within the molecule. For a rigid bicyclic structure like this compound, characteristic bands for the C-O-C stretch of the epoxy bridge, as well as the various C-N and C=C stretching and bending modes of the imidazopyridine core, would be of particular interest. mdpi.comacs.org
Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative) This table is for illustrative purposes, based on characteristic frequencies for epoxy and imidazopyridine moieties, as direct computational data for the target molecule is not available in the cited literature.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic, epoxy) | 3000-2900 |
| C=N stretch | 1650-1580 |
| C=C stretch | 1600-1450 |
| C-O-C asymmetric stretch (epoxy) | 1280-1240 |
| C-N stretch | 1350-1250 |
| C-H bend (out-of-plane) | 900-700 |
UV/Vis Absorption: Time-dependent DFT (TD-DFT) is the primary method for calculating the electronic absorption spectra of molecules. researchgate.net This method provides information on the energies of electronic transitions (which correspond to absorption wavelengths) and their oscillator strengths (which relate to absorption intensity). For a π-conjugated system like this compound, the UV/Vis spectrum is expected to be dominated by π→π* transitions. The specific wavelengths of absorption would be sensitive to the extent of conjugation and the presence of heteroatoms. Analysis of the molecular orbitals involved in the electronic transitions can provide insight into the nature of the excited states. mdpi.com
Table 3: Predicted UV/Vis Absorption Maxima for this compound (Illustrative) This table is for illustrative purposes, based on typical values for related fused heterocyclic systems, as direct computational data for the target molecule is not available in the cited literature.
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
| π → π | 280 | 0.45 |
| π → π | 245 | 0.60 |
| n → π* | 310 | 0.05 |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide valuable information, particularly in the context of its interactions with other molecules in more complex chemical processes. tandfonline.com MD simulations model the movement of atoms over time, governed by a force field that describes the potential energy of the system. nih.gov
For advanced chemical processes, such as its binding to a biological target or its behavior in a solvent, MD simulations can be employed to:
Explore Conformational Subtleties: Even in a rigid framework, minor conformational changes, such as puckering of the epoxy ring or slight out-of-plane distortions, can occur. MD simulations can sample these conformations and determine their relative energies.
Analyze Intermolecular Interactions: In a condensed phase, the interactions of this compound with solvent molecules or other solutes are crucial. MD simulations can reveal the nature and dynamics of hydrogen bonding, van der Waals forces, and electrostatic interactions. researchgate.net This is particularly relevant for understanding its solubility and reactivity in different media.
Simulate Binding Processes: If this compound were to be investigated as a ligand for a protein or other macromolecule, MD simulations would be indispensable for studying the binding process, the stability of the resulting complex, and the key intermolecular interactions that govern binding affinity. acs.orgbohrium.com
The parameters for the force field used in MD simulations are critical for accuracy. For novel molecules like this compound, these parameters would typically be derived from high-level quantum mechanical calculations.
Advanced Spectroscopic and Structural Characterization in Research Context
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Mechanistic Probes
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. For the 5,8-Epoxyimidazo[1,5-a]pyridine core, NMR provides detailed information about the chemical environment of each nucleus, enabling the determination of its constitution, configuration, and conformation.
Application of 2D-NMR Techniques (COSY, HMQC, HMBC) for Structural Connectivity and Proximity
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of the this compound framework.
Correlation Spectroscopy (COSY): This experiment identifies scalar-coupled protons, typically those separated by two or three bonds. For instance, in a substituted this compound, COSY spectra would reveal correlations between adjacent protons on the pyridine (B92270) and imidazole (B134444) rings, as well as any substituents.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This is fundamental for assigning the carbon spectrum based on the already assigned proton spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals long-range correlations between protons and carbons, typically over two to four bonds. HMBC is instrumental in piecing together the molecular skeleton. For example, it can show correlations from the protons on the epoxy bridge to carbons in both the imidazole and pyridine rings, confirming the bridged structure. It can also establish the connectivity of substituents to the heterocyclic core.
The combination of these 2D-NMR techniques allows for a complete and unambiguous assignment of all proton and carbon resonances, which is the foundation for further structural and conformational analysis.
NOESY/ROESY Experiments for Stereochemical and Conformational Assignments
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are key NMR experiments for determining the stereochemistry and preferred conformation of molecules in solution. These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds.
For the rigid, bicyclic this compound system, NOESY/ROESY experiments can provide crucial information. For example, they can be used to determine the relative stereochemistry of substituents on the ring system by observing NOE cross-peaks between protons on the substituents and protons on the heterocyclic core. The presence or absence of specific NOEs can distinguish between different diastereomers.
Furthermore, these experiments can shed light on the conformational preferences of flexible side chains attached to the rigid scaffold. The intensities of the NOE cross-peaks are related to the internuclear distances, allowing for a semi-quantitative analysis of the time-averaged conformation in solution. In a study of tetrahydropyrazolo[1,5-a]pyrimidines, a related bicyclic system, NOESY data was used to estimate long-range interproton distances, revealing conformational stability in syn-isomers and lability in trans-isomers. semanticscholar.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Real-time Reaction Monitoring
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to monitor chemical reactions in real-time.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups. For this compound derivatives, FT-IR can be used to identify the characteristic stretching and bending vibrations of C-H, C=C, C=N, and C-O bonds within the heterocyclic core and any substituents. For instance, the C-O-C stretching of the epoxy bridge would have a characteristic absorption band.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy could provide additional information about the vibrations of the aromatic rings and the epoxy linkage. Both FT-IR and Raman spectroscopy can be valuable for confirming the presence of specific functional groups and for comparing the structures of different derivatives. researchgate.netnipne.rooatext.comtudublin.ie
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful analytical technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. europa.eunih.gov This allows for the determination of the elemental composition of a molecule with a high degree of confidence.
For a novel this compound derivative, HRMS would be used to confirm its molecular formula. The experimentally determined exact mass is compared to the calculated mass for the proposed formula, and a match within a few parts per million (ppm) provides strong evidence for the correct composition.
Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific m/z are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. nih.gov By studying the fragmentation pattern of a this compound derivative, one can deduce the connectivity of the atoms within the molecule. For example, the loss of specific neutral fragments can indicate the presence of certain substituents and their location on the heterocyclic core. The fragmentation pathways can also help to distinguish between isomers that might be difficult to differentiate by other means.
X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Structure Analysis
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
For a chiral derivative of this compound, a single crystal X-ray diffraction study can unambiguously determine the absolute configuration of all stereocenters. This is crucial for understanding its biological activity, as different enantiomers or diastereomers often have vastly different pharmacological properties.
Investigation of Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in the solid state, dictated by intermolecular interactions and crystal packing, is a critical factor influencing the material properties of heterocyclic compounds. While specific crystallographic data for this compound is not extensively documented in publicly available literature, analysis of the broader imidazo[1,5-a]pyridine (B1214698) family of compounds provides significant insights into the expected intermolecular interactions and crystal packing motifs. The inherent structural rigidity and aromatic nature of the imidazo[1,5-a]pyridine scaffold, combined with the introduction of an epoxy bridge, would be expected to give rise to a unique and complex interplay of non-covalent forces.
Research into various derivatives of imidazo[1,5-a]pyridine has consistently highlighted the prominence of specific intermolecular interactions that govern their solid-state architecture. These interactions are crucial for the development of novel materials with tailored optical and electronic properties. rsc.org
In addition to π-π stacking, other non-covalent interactions contribute to the stability of the crystal lattice. For instance, in certain spiro derivatives of imidazo[1,5-a]pyridines, the perpendicular arrangement of molecular components can hinder direct π-π stacking. uctm.edu In such cases, other interactions, such as C-H···O and C-H···N hydrogen bonds , become significant in directing the crystal packing. The presence of the epoxy bridge in this compound would introduce oxygen atoms that could act as hydrogen bond acceptors, further influencing the packing arrangement.
The specific substituents on the imidazo[1,5-a]pyridine core also play a vital role in determining the final crystal structure. For example, the introduction of long alkyl chains can lead to different packing motifs, potentially involving van der Waals interactions between the aliphatic portions of the molecules. acs.org Similarly, the presence of functional groups capable of forming strong hydrogen bonds, such as hydroxyl or carboxyl groups, would be expected to dominate the intermolecular interactions. rsc.org
Computational methods, such as Density Functional Theory (DFT) and Hirshfeld surface analysis, have been employed to theoretically investigate the intermolecular interactions in imidazo[1,5-a]pyridine systems. mdpi.comuctm.edu These studies help in visualizing and quantifying the various non-covalent interactions, providing a deeper understanding of the forces that govern crystal packing. For instance, Hirshfeld surface analysis can map the close contacts between neighboring molecules, identifying the key interaction points. uctm.edu
The table below summarizes the types of intermolecular interactions commonly observed in imidazo[1,5-a]pyridine derivatives, which can be extrapolated to predict the behavior of this compound.
| Interaction Type | Description | Potential Role in this compound |
| π-π Stacking | Attractive interaction between the aromatic rings of adjacent molecules. | The planar imidazo[1,5-a]pyridine core would favor this type of interaction, influencing electronic and photophysical properties. |
| Hydrogen Bonding | Directional interaction involving a hydrogen atom and an electronegative atom like oxygen or nitrogen. | The nitrogen atoms in the imidazole and pyridine rings, and the oxygen of the epoxy bridge, can act as hydrogen bond acceptors. |
| van der Waals Forces | Weak, non-specific attractive or repulsive forces between molecules. | Contribute to the overall stability of the crystal lattice, particularly in the absence of stronger directional interactions. |
| C-H···π Interactions | Interaction between a C-H bond and the π-system of an aromatic ring. | Can further stabilize the crystal packing in conjunction with π-π stacking. |
Chemical Transformations and Derivatization Strategies for 5,8 Epoxyimidazo 1,5 a Pyridine
Modification of the Epoxy Bridge: Ring Opening and Controlled Rearrangement Products
The epoxy group is a versatile functional handle, susceptible to a variety of nucleophilic ring-opening and rearrangement reactions that can introduce significant structural and functional diversity. Although specific studies on 5,8-Epoxyimidazo[1,5-a]pyridine are limited, the expected reactivity can be inferred from the well-established chemistry of other epoxides.
Synthesis of Dihydroxyl and Related Functionalized Derivatives
The acid- or base-catalyzed hydrolysis of the epoxy bridge in this compound is anticipated to yield the corresponding trans-diol. This transformation would provide access to a class of dihydroxylated imidazo[1,5-a]pyridine (B1214698) derivatives. The reaction conditions, such as the choice of acid or base and the solvent system, would be crucial in controlling the regioselectivity and stereoselectivity of the ring-opening. Furthermore, the use of other nucleophiles, such as alcohols, amines, or thiols, would allow for the synthesis of a wider range of functionalized derivatives, including alkoxy-alcohols, amino-alcohols, and thio-alcohols.
Formation of Novel Carbonyl-Containing Ring Systems
Epoxides can undergo rearrangement to form carbonyl compounds under the influence of Lewis acids or other catalysts. For this compound, such a rearrangement could lead to the formation of novel ketone or aldehyde-containing heterocyclic systems. The specific product would depend on the substitution pattern and the reaction conditions employed. For instance, treatment with a Lewis acid could promote a hydride or alkyl shift, leading to the formation of a carbonyl group at either the C5 or C8 position of the original pyridine (B92270) ring. This would represent a significant skeletal reorganization and provide access to unique imidazo[1,5-a]pyridine derivatives with altered electronic and steric properties. Research on related systems, such as the ring-opening of pyridine ligands at Re(I) carbonyl complexes, demonstrates the feasibility of such transformations, which can yield various regioisomers depending on the specific ligand and reaction conditions. nih.gov
Induced Skeletal Rearrangements via Epoxy Group Transformation
The transformation of the epoxy group can also induce more profound skeletal rearrangements beyond the formation of carbonyls. For example, participation of the imidazole (B134444) nitrogen in the ring-opening process could lead to the formation of new fused-ring systems. While specific examples for this compound are not documented, photochemical rearrangements of related nitrogen-containing heterocycles like pyridines to 1,2-diazepines are known, suggesting that the introduction of energy could lead to novel skeletal structures. acs.org
Functionalization of the Imidazo[1,5-a]pyridine Core
The imidazo[1,5-a]pyridine scaffold is amenable to a variety of functionalization reactions, which have been extensively studied. These transformations provide a powerful toolkit for modifying the electronic and steric properties of the molecule, which is crucial for applications in drug discovery and materials science.
Halogenation and Subsequent Metal-Catalyzed Cross-Coupling Reactions
Halogenated imidazo[1,5-a]pyridines are versatile intermediates for the synthesis of more complex derivatives through metal-catalyzed cross-coupling reactions. nih.gov Conventional electrophilic halogenation methods can be employed to introduce halogen atoms onto the imidazo[1,5-a]pyridine core.
Once halogenated, these compounds can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Negishi, Stille, and Sonogashira couplings. researchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents, including aryl, alkenyl, and alkynyl groups. For instance, 3-iodoimidazo[1,2-a]pyridines have been shown to undergo efficient Suzuki-Miyaura cross-coupling reactions with various boronic acids. researchgate.net Similarly, nickel-catalyzed cross-coupling reactions of 1-iodo-substituted imidazo[1,5-a]pyridines with Grignard reagents have been reported, although the formation of homocoupled byproducts can be a challenge. nih.gov The development of well-defined palladium-imidazo[1,5-a]pyridin-3-ylidene complexes has provided a versatile catalyst platform for a range of cross-coupling reactions. rsc.org
| Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |
| 1-Iodo-substituted imidazo[1,5-a]pyridine, Arylmagnesium bromide | NiCl2 | Cross-coupled product | 41 | nih.gov |
| 1-Iodo-substituted imidazo[1,5-a]pyridine, Arylmagnesium bromide | Ni(dppp)Cl2 | Cross-coupled product | up to 86 | nih.gov |
| 3-Iodoimidazo[1,2-a]pyridines, Boronic acids | Pd(PPh3)4, Na2CO3/Ba(OH)2/NaOH | 3-Aryl-imidazo[1,2-a]pyridines | Good | researchgate.net |
Nitration, Sulfonation, and Reduction to Amino-Functionalized Derivatives
The introduction of nitro and amino groups onto the imidazo[1,5-a]pyridine core provides access to derivatives with altered electronic properties and potential for further functionalization.
Nitration: Imidazo[1,5-a]pyridines can be readily nitrated using a mixture of nitric acid and sulfuric acid in an acetic acid solution. rsc.org The nitration typically occurs at the 1-position. If the 1-position is already substituted, nitration proceeds at the 3-position. rsc.org More recently, an additive-free and regioselective C(1)-H nitration of imidazo[1,5-a]pyridine derivatives has been developed using Fe(NO₃)₃·9H₂O as both a promoter and a nitro source, which is considered a milder and more environmentally friendly approach. researchgate.net Another method utilizes 5-methyl-1,3-dinitro-1H-pyrazole as a powerful nitrating agent for a broad range of (hetero)arenes. acs.org
| Substrate | Reagents | Product | Position of Nitration | Reference |
| Imidazo[1,5-a]pyridine | HNO₃/H₂SO₄ in Acetic Acid | 1-Nitroimidazo[1,5-a]pyridine | 1 | rsc.org |
| 1-Substituted imidazo[1,5-a]pyridine | HNO₃/H₂SO₄ in Acetic Acid | 1-Substituted-3-nitroimidazo[1,5-a]pyridine | 3 | rsc.org |
| Imidazo[1,5-a]pyridine derivatives | Fe(NO₃)₃·9H₂O | C(1)-Nitro-imidazo[1,5-a]pyridine derivatives | 1 | researchgate.net |
Reduction to Amino-Functionalized Derivatives: Nitro-substituted imidazo[1,5-a]pyridines can be reduced to the corresponding amino derivatives. This transformation is crucial as the amino group can serve as a versatile handle for further derivatization, such as in the synthesis of amides, sulfonamides, or for the construction of more complex heterocyclic systems. A recently developed dual synthetic approach involving electrochemical and mechanochemical strategies for the synthesis of 3-nitro-2-aryl-imidazo[1,2-a]pyridines also demonstrated their successful reduction to the corresponding amino derivatives. researchgate.net Catalytic reduction of 3-nitro-pyrazolo[1,5-a]pyrimidine derivatives to the corresponding 3-amino derivatives has also been reported, suggesting similar transformations are feasible for the imidazo[1,5-a]pyridine scaffold. mdpi.com
Alkylation and Acylation Reactions on Nitrogen and Carbon Centers
The functionalization of the this compound scaffold through alkylation and acylation reactions provides a powerful avenue for modifying its core structure, thereby influencing its physicochemical and biological properties. These transformations can be selectively targeted to the nitrogen and carbon atoms within the heterocyclic framework.
Alkylation Reactions: The nitrogen atoms of the imidazo[1,5-a]pyridine system are susceptible to alkylation. For instance, the quaternization of pyridylimidazo[1,5-a]pyridine derivatives can be achieved using alkyl halides, such as iodoethane, under microwave irradiation. mdpi.com This process introduces a positive charge and can significantly alter the molecule's electronic and photophysical properties. mdpi.com While direct alkylation on the carbon centers of the epoxy-bridged system is less commonly documented, related heterocyclic systems like pyridine N-oxides can undergo ortho-alkylation with alkynes under visible-light mediation in a metal-free manner, suggesting potential pathways for C-H functionalization. nih.gov
Acylation Reactions: Acylation of the imidazo[1,5-a]pyridine core is a key strategy for introducing carbonyl functionalities. For example, N-acylation of Groebke–Blackburn–Bienaymé (GBB) adducts, which contain an imidazo[1,2-a]pyridine (B132010) core, is readily achieved with reagents like acryloyl chloride in the presence of a base such as triethylamine. beilstein-journals.org This step is often a prelude to more complex transformations like intramolecular Diels-Alder reactions. beilstein-journals.org In a different approach, ortho-acylated pyridines can be synthesized from pyridine N-oxides and alkynes under aerobic conditions, mediated by visible light, where the alkyne serves as the acylating agent. nih.gov Friedel-Crafts type acylation reactions on related electron-rich aromatic systems are well-established, typically employing an acid chloride and a Lewis acid catalyst to introduce an acyl group onto the ring. youtube.com
Table 1: Examples of Alkylation and Acylation Reactions on Imidazo[1,5-a]pyridine and Related Scaffolds
| Reaction Type | Substrate | Reagent(s) | Product Type | Reference |
|---|---|---|---|---|
| N-Alkylation | 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine | Iodoethane, Acetonitrile (Microwave) | Pyridinium Salt | mdpi.com |
| C-Alkylation | Pyridine N-oxide | Alkyne, Visible Light (Anaerobic) | Ortho-alkylated pyridine | nih.gov |
| N-Acylation | Imidazo[1,2-a]pyridine GBB adduct | Acryloyl chloride, Et₃N | N-acylated imidazo[1,2-a]pyridine | beilstein-journals.org |
| C-Acylation | Pyridine N-oxide | Alkyne, Visible Light (Aerobic) | Ortho-acylated pyridine | nih.gov |
Synthesis of Complex Molecular Architectures Featuring the this compound Scaffold
The rigid, three-dimensional structure of this compound makes it a valuable building block for constructing intricate molecular designs. Advanced synthetic methodologies are being developed to leverage this scaffold for creating novel and complex molecules.
Development of Tandem Reactions and Cascade Processes
Tandem and cascade reactions offer an efficient and atom-economical approach to building molecular complexity from the this compound core in a single synthetic operation. These processes minimize purification steps and reduce waste.
A notable strategy involves the intramolecular Diels-Alder (IMDA) reaction of a furan (B31954) (IMDAF). For example, N-furfurylamines can be acylated with derivatives of maleic acid, which then undergo an in-situ intramolecular Diels-Alder reaction to form complex tricyclic nitrogen heterocycles. researchgate.net This strategy has been successfully applied to synthesize 9,11a-epoxyimidazo[4',5':3,4]pyrido[2,1-a]isoindole-8-carboxylic acid from spiro-fused imidazo[4,5-c]pyridines, demonstrating the formation of the epoxy bridge in a highly stereocontrolled manner. researchgate.net
Electrochemical methods have also enabled cascade processes for synthesizing related imidazo[1,5-a]pyridines. A three-component electrosynthesis of 1-cyano-imidazo[1,5-a]pyridines has been developed from pyridine-2-carboxaldehydes, amines, and ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN). rsc.org This process involves the nucleophilic addition of a cyanating species (generated from the electrochemical oxidation of SCN⁻) to an imine, followed by a cascade of anodic oxidation and cyclization to form the final product. rsc.org
Exploration of Multi-component Reactions for Scaffold Elaboration
Multi-component reactions (MCRs) are highly convergent and efficient, allowing for the assembly of complex molecules from three or more starting materials in one pot. They are particularly valuable for generating libraries of structurally diverse compounds. dovepress.com
While direct MCRs to form the this compound scaffold are not extensively reported, MCRs are widely used to synthesize and functionalize the parent imidazo[1,5-a]pyridine and related imidazopyridine systems. The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction, is a powerful tool for synthesizing the imidazo[1,2-a]pyridine ring. beilstein-journals.org The products of the GBB reaction can then be subjected to further transformations, such as N-acylation followed by intramolecular cyclizations, to build more complex fused systems. beilstein-journals.org
Another significant MCR is the Ugi reaction. A sequential approach involving an azido-Ugi-deprotection reaction followed by an N-acylation–cyclization process has been used to synthesize 2-(imidazo[1,5-a]pyridin-1-yl)-1,3,4-oxadiazoles. researchgate.net This demonstrates how MCRs can be integrated into a reaction sequence to elaborate the imidazo[1,5-a]pyridine scaffold with other heterocyclic motifs. researchgate.net Furthermore, a three-component coupling of substituted picolinaldehydes, amines, and formaldehyde (B43269) provides efficient, single-step access to imidazo[1,5-a]pyridinium ions, which are precursors to N-heterocyclic carbenes. organic-chemistry.org This MCR allows for the incorporation of diverse functionalities and chiral substituents. organic-chemistry.org
Table 2: Tandem, Cascade, and Multi-component Reactions for Imidazo[1,5-a]pyridine Systems
| Reaction Strategy | Key Transformation | Reactants | Product Scaffold | Reference |
|---|---|---|---|---|
| Tandem Reaction | N-acylation / Intramolecular Diels-Alder | N-furfurylamine derivatives, Maleic acid derivatives | Epoxy-bridged polycyclic systems | researchgate.net |
| Cascade Process | Electrochemical three-component synthesis | Pyridine-2-carboxaldehydes, Amines, NH₄SCN | 1-Cyano-imidazo[1,5-a]pyridines | rsc.org |
| Multi-component Reaction | Groebke–Blackburn–Bienaymé (GBB) | Aldehyde, Amine/Amidine, Isocyanide | Imidazo[1,2-a]pyridines | beilstein-journals.org |
| Multi-component Reaction | Ugi Reaction Sequence | Azide, Isocyanide, Aldehyde, Carboxylic Acid | Imidazo[1,5-a]pyridine-oxadiazoles | researchgate.net |
| Multi-component Reaction | Three-component coupling | Picolinaldehydes, Amines, Formaldehyde | Imidazo[1,5-a]pyridinium ions | organic-chemistry.org |
Applications of 5,8 Epoxyimidazo 1,5 a Pyridine As a Synthetic Scaffold and Intermediate
Utilization in the Construction of Diverse Nitrogen-Containing Heterocycles of Research Interest
The strained epoxy bridge in 5,8-Epoxyimidazo[1,5-a]pyridine is a key feature that can be exploited for the synthesis of a variety of other nitrogen-containing heterocycles. The ring strain of the oxirane ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity can be harnessed to introduce a wide array of functional groups and to construct more complex polycyclic systems.
For instance, reaction with various nucleophiles could lead to the formation of substituted 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (B2943657) derivatives with diverse functionalities at the 5- and 8-positions. The strategic choice of nucleophile would allow for the synthesis of a library of compounds with potential biological activities. The parent imidazo[1,5-a]pyridine (B1214698) scaffold is a known pharmacophore found in a range of therapeutic agents, and derivatives accessible from the epoxy intermediate could exhibit novel pharmacological profiles. nih.gove3s-conferences.orgimist.ma
Role as a Chiral Building Block in Asymmetric Synthesis of Complex Molecules
The synthesis of the epoxy compound itself could potentially be achieved through a chiral epoxidation of a suitable precursor, or through a diastereoselective Diels-Alder reaction followed by epoxidation. Once obtained in an enantiomerically pure form, the stereochemistry of the epoxy bridge can be transferred to new stereocenters during subsequent synthetic transformations. The rigid, bicyclic nature of the scaffold would provide a well-defined conformational framework, which is highly desirable in asymmetric synthesis for achieving high levels of stereocontrol.
Precursor for Structurally Novel Ring Systems Relevant to Medicinal Chemistry Research
The ring-opening of the epoxy bridge in this compound can lead to the formation of novel heterocyclic ring systems with potential applications in medicinal chemistry. For example, acid-catalyzed hydrolysis would yield a diol, which could be further manipulated. Reductive cleavage of the C-O bonds of the epoxy ring could lead to the formation of new carbocyclic or heterocyclic rings fused to the imidazo[1,5-a]pyridine core.
The exploration of such reactions could pave the way for the discovery of new chemical entities with unique pharmacological properties. The importance of novel heterocyclic systems is underscored by the discovery of therapeutic potential in related epoxy-bridged systems such as 2,5-epoxyimidazo[1,5-a] nih.govresearchgate.netdiazocine and 5,8-epoxy nih.gove3s-conferences.orgresearchgate.nettriazolo[1,5-a] nih.govresearchgate.netdiazocine. researchgate.netresearchgate.net These compounds are considered novel ring systems with therapeutic potential, suggesting that derivatives of this compound could also be valuable in the search for new drugs.
Potential Applications in Materials Science: As Monomers, Ligands, or Building Blocks for Functional Materials
While not yet documented, the unique structure of this compound suggests potential applications in materials science. The bifunctional nature of the molecule, with the reactive epoxy group and the aromatic imidazopyridine core, could allow it to be used as a monomer in polymerization reactions. The resulting polymers would incorporate the rigid and electronically active imidazo[1,5-a]pyridine unit into the polymer backbone, which could impart interesting thermal, electronic, or photophysical properties to the material.
Furthermore, the nitrogen atoms in the imidazo[1,5-a]pyridine ring system can act as ligands for metal ions. This suggests that this compound and its derivatives could be used to synthesize novel coordination polymers or metal-organic frameworks (MOFs). The epoxy group could be retained for post-synthetic modification or could be opened to create additional coordination sites. The inherent chirality of the molecule could also be used to create chiral functional materials with applications in enantioselective separations or catalysis. The broader class of imidazo[1,5-a]pyridines has been explored for applications in luminescent materials and organic light-emitting diodes (OLEDs), indicating a potential avenue of research for materials derived from this epoxy-functionalized scaffold. rsc.org
Challenges and Future Research Directions for 5,8 Epoxyimidazo 1,5 a Pyridine
Development of More Efficient, Sustainable, and Atom-Economical Synthetic Routes
A primary challenge in the synthesis of imidazo[1,5-a]pyridines, which would extend to its epoxy derivatives, is the development of more efficient and environmentally benign synthetic methodologies. Many existing methods, while effective, suffer from drawbacks such as harsh reaction conditions, the use of stoichiometric and often toxic reagents, and the generation of significant waste. beilstein-journals.org Future research should focus on the following areas:
Catalytic Systems: The development of novel catalytic systems, particularly those based on abundant and non-toxic metals, is crucial. Iron-catalyzed C-H amination reactions, for instance, have been shown to be effective for the construction of related imidazole-fused ring systems in green solvents with water as the only byproduct. organic-chemistry.org Expanding the scope of such catalytic systems to include the synthesis of epoxy-functionalized imidazo[1,5-a]pyridines would be a significant advancement.
One-Pot and Multicomponent Reactions: Designing one-pot and multicomponent reactions (MCRs) is a powerful strategy for improving efficiency and reducing waste. mdpi.com An efficient three-component coupling of picolinaldehydes, amines, and formaldehyde (B43269) has been reported for the synthesis of imidazo[1,5-a]pyridinium ions under mild conditions. organic-chemistry.org The development of MCRs that can directly construct the 5,8-epoxyimidazo[1,5-a]pyridine core from simple, readily available starting materials would be a highly desirable goal.
Atom Economy: Future synthetic routes should be designed with high atom economy in mind, minimizing the formation of byproducts. researchgate.net For example, catalyst-free annulation reactions of vinyl azides and 2-aminopyridines have been shown to produce imidazo[1,2-a]pyridines in high yields with excellent atom economy. organic-chemistry.org Exploring similar strategies for the synthesis of the target epoxy compound would be a valuable endeavor.
Sustainable Chemistry: The use of greener solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation) should be prioritized. organic-chemistry.orgacs.org A novel synthesis of imidazo[1,5-a]pyridines utilizing D-glucosamine as a biomass-derived starting material represents a step towards more sustainable chemical production. thieme-connect.com
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
The unique structural features of the this compound scaffold, particularly the strained epoxide ring fused to the aromatic system, suggest the potential for novel and unprecedented reactivity. Future research should aim to explore and harness this reactivity for the synthesis of novel molecular architectures.
Ring-Opening Reactions: The epoxide moiety is susceptible to nucleophilic attack, leading to a variety of ring-opened products. A systematic investigation of the regioselectivity and stereoselectivity of these ring-opening reactions with a wide range of nucleophiles would provide access to a diverse array of functionalized imidazo[1,5-a]pyridine (B1214698) derivatives.
Rearrangement Reactions: The strained nature of the epoxy ring could facilitate novel rearrangement reactions under thermal or catalytic conditions. The exploration of such rearrangements could lead to the discovery of new heterocyclic scaffolds with interesting biological or material properties.
Domino Reactions: The development of domino reactions that are initiated by the reactivity of the epoxide ring would be a powerful tool for rapidly increasing molecular complexity. For example, a nucleophilic ring-opening could be coupled with a subsequent cyclization to form a new ring system.
Advancements in Computational Modeling for Predictive Synthesis and Mechanistic Understanding
Computational chemistry can play a vital role in accelerating the development of synthetic routes and understanding the reactivity of novel compounds like this compound.
Predictive Synthesis: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict the feasibility of proposed synthetic steps, and identify potential side reactions. acs.orgnih.gov This can help to guide experimental work and reduce the amount of trial-and-error required to develop new synthetic methods.
Mechanistic Elucidation: Computational studies can provide detailed insights into reaction mechanisms, including the structures of transition states and intermediates. acs.org This information is crucial for understanding the factors that control the outcome of a reaction and for designing more efficient and selective catalysts. For instance, a plausible reaction mechanism for an iodine-mediated one-pot synthesis of imidazo[1,5-a]pyridines has been proposed based on experimental observations and could be further elucidated with computational modeling. mdpi.com
Understanding Reactivity: Computational methods can be used to probe the electronic structure and reactivity of the this compound scaffold. This can help to predict its reactivity towards different reagents and to design experiments to explore its chemical transformations.
Discovery of Novel Chemical Transformations Leading to Unique Molecular Diversity
The imidazo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, and the ability to generate a wide range of derivatives is essential for drug discovery and the development of new materials. researchgate.netnih.govimist.ma The unique functionality of the 5,8-epoxy group provides a handle for introducing novel chemical diversity.
Late-Stage Functionalization: The development of methods for the late-stage functionalization of the this compound core would be highly valuable. This would allow for the rapid synthesis of libraries of analogs for biological screening.
Access to Novel Scaffolds: The chemical transformations of the epoxy group, as discussed in section 8.2, can be used to access novel heterocyclic scaffolds that are not readily available through other synthetic routes.
Diversity-Oriented Synthesis: The development of diversity-oriented synthesis (DOS) strategies starting from this compound would enable the systematic exploration of the chemical space around this scaffold.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis offer significant advantages over traditional batch methods, including improved safety, scalability, and efficiency. researchgate.net The integration of the synthesis of this compound and its derivatives into these platforms is a key future research direction.
Continuous Flow Synthesis: The development of continuous flow processes for the key steps in the synthesis of this compound would enable its production on a larger scale and with greater control over reaction parameters. Automated flow synthesis has been successfully applied to the synthesis and purification of related imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net
Automated Reaction Optimization: Automated platforms can be used to rapidly screen a wide range of reaction conditions, allowing for the rapid optimization of synthetic protocols.
High-Throughput Synthesis: The combination of flow chemistry and automation can be used to create high-throughput synthesis platforms for the generation of libraries of this compound derivatives for biological screening.
Q & A
Q. What are the common synthetic routes for preparing 5,8-Epoxyimidazo[1,5-A]pyridine derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of pre-functionalized pyridine precursors. For example, imidazo[1,5-a]pyridine derivatives are synthesized via condensation reactions between heterocyclic amines and carbonyl-containing reagents under controlled pH and temperature (e.g., 60–110°C in THF or dioxane) . Key optimization parameters include:
- Temperature : Higher temperatures (e.g., reflux) improve reaction rates but may reduce selectivity.
- Catalysts : Use of triethylamine or POCl₃ to enhance electrophilicity in cyclization steps .
- Purification : Column chromatography or recrystallization to achieve >95% purity.
Comparative yields for analogous compounds (e.g., Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate) range from 66–78% under optimized conditions .
Q. How can structural characterization of this compound derivatives be systematically performed?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., fluorine atoms at C6 and C8 in ethyl 6,8-difluoro derivatives show distinct splitting patterns) .
- X-ray Crystallography : Resolves bond angles and planarity (e.g., near-planar imidazo-pyridine rings with inter-ring angles <2°) .
- Mass Spectrometry (LC-MS) : Confirms molecular weight and fragmentation patterns .
- IR Spectroscopy : Detects functional groups (e.g., carbonyl stretches at ~1720 cm⁻¹ in ester derivatives) .
Advanced Research Questions
Q. What experimental strategies are effective for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- Antibacterial Assays : Use broth microdilution (MIC testing) against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains. Derivatives like imidazo[1,5-a]pyridines have shown MIC values <10 µg/mL in preliminary studies .
- Enzyme Inhibition : Kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition constants (Ki). For example, pyridylimidazo[1,5-a]pyridine derivatives inhibit papain with Ki values in the µM range .
- Fluorescence-Based Screening : Measure quantum yield (Φ) and Stokes’ shift (e.g., imidazo[1,5-a]pyridine fluorophores exhibit Φ up to 0.64 and emission in blue wavelengths) .
Q. How can researchers resolve contradictions in bioactivity data between structurally similar derivatives?
- Methodological Answer :
- Comparative SAR Analysis : Tabulate substituent effects (e.g., fluorination at C6/C8 vs. methyl groups at C5/C7) on bioactivity . Example table:
| Derivative | Substituents | MIC (µg/mL) | Ki (µM) |
|---|---|---|---|
| 6,8-Difluoro | F at C6, C8 | 8.2 | 2.1 |
| 5,7-Dimethyl | CH₃ at C5, C7 | 25.4 | 12.7 |
- Computational Modeling : Use DFT or molecular docking to predict binding affinities and steric clashes .
- Metabolic Stability Tests : Assess degradation in liver microsomes to rule out pharmacokinetic confounding factors .
Q. What thermodynamic parameters should be considered when designing inhibitors based on imidazo[1,5-a]pyridine scaffolds?
- Methodological Answer :
- Free Energy Changes (ΔG) : Calculate via the equation ΔG = -RT ln(Ki), where Ki is derived from Dixon plots .
- Enthalpy-Entropy Compensation : Use isothermal titration calorimetry (ITC) to optimize binding interactions (e.g., hydrophobic vs. hydrogen bonding contributions) .
- Solubility : Measure partition coefficients (logP) to balance membrane permeability and aqueous solubility.
Q. How can fluorescence properties of this compound derivatives be leveraged for cellular imaging?
- Methodological Answer :
- pH Sensing : Design probes with ICT (intramolecular charge transfer) mechanisms. For example, pyrazolo[1,5-a]pyridine derivatives show pH-dependent emission shifts (pKa ~3.03) and rapid response times (<10 s) .
- Subcellular Localization : Modify lipophilicity with ester or carboxylate groups to target organelles (e.g., mitochondria vs. lysosomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
